Maltotriitol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Versatile Substrate for Enzymatic Reactions

Due to its structure, maltotriitol can be enzymatically broken down by specific enzymes. This makes it a valuable substrate for studying enzyme activity and kinetics. Researchers can monitor the rate of maltotriitol degradation by an enzyme to understand the enzyme's function and efficiency [].

For instance, maltotriitol can be used to study maltase, an enzyme that breaks down maltotriitol into glucose and galactose. By measuring the maltase activity in different conditions, researchers can gain insights into carbohydrate metabolism and factors affecting enzyme function [].

Effective Buffering Agent

Maltotriitol possesses buffering properties, meaning it can help maintain a stable pH in a solution. This characteristic makes it beneficial for various biochemical experiments where maintaining a specific pH is crucial for optimal enzyme activity or cellular processes [].

For example, researchers might use maltotriitol buffers in studies investigating protein folding or enzyme-substrate interactions. By maintaining a constant pH, maltotriitol ensures consistent reaction conditions and allows for accurate data interpretation [].

Stabilizer for Biological Processes

Maltotriitol can act as a stabilizer for biological molecules like proteins and enzymes. Its presence can help prevent these molecules from denaturing or losing their function under certain experimental conditions, such as high temperatures or exposure to organic solvents [].

This stabilizing property makes maltotriitol useful for preserving enzymes during purification or storage. Additionally, it can be used in assays where enzymes need to remain active for extended periods [].

Investigating Carbohydrate Metabolism

Maltotriitol offers a distinct advantage over other sugars in carbohydrate metabolism research. Unlike glucose, it enters a different metabolic pathway after being broken down by maltase. This allows researchers to study specific aspects of carbohydrate metabolism without interference from glucose utilization [].

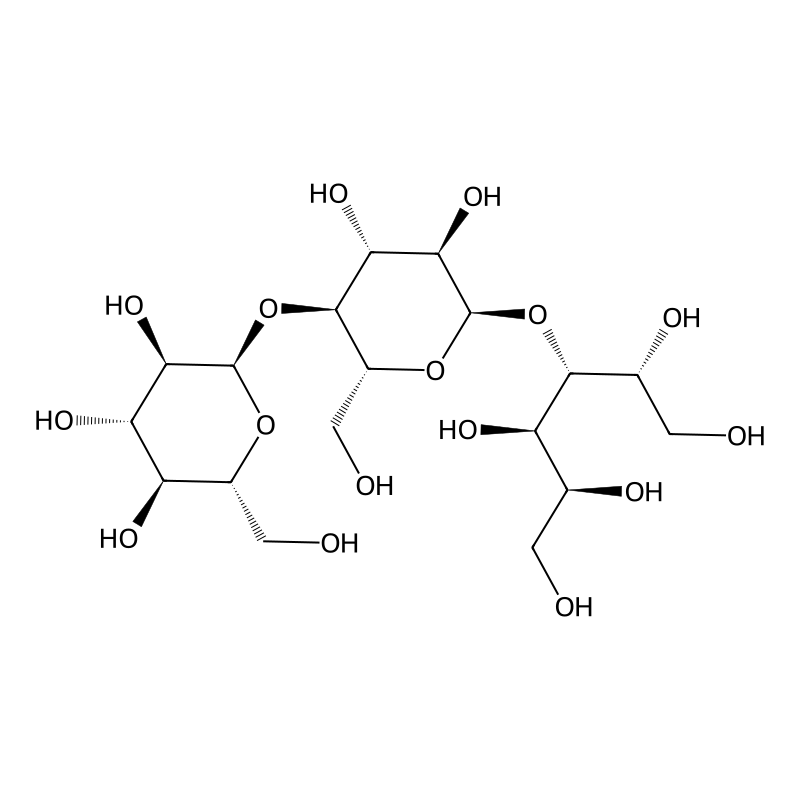

Maltotriitol is a sugar alcohol with the chemical formula C₁₈H₃₄O₁₆, classified as a polyol. It is derived from maltose and consists of three glucose units linked together, making it part of the maltitol family of sugar alcohols. Maltotriitol is characterized by its sweet taste and low caloric content, making it a popular choice in sugar-free food products. Its structure features multiple hydroxyl groups (-OH), which contribute to its solubility and sweetening properties.

Maltotriitol can be produced through the hydrogenation of maltodextrins or maltose. The reaction involves the reduction of carbonyl groups in sugars to form alcohols. The general reaction can be represented as follows:

In this process, catalysts such as Raney nickel are commonly used to facilitate the hydrogenation reaction. Additionally, maltotriitol can undergo various

Research indicates that maltotriitol exhibits biological activity, particularly in inhibiting maltose metabolism in certain bacteria, such as Streptococcus mutans. It has been shown to reduce the rate of maltose transport and inhibit enzymes like amylomaltase, which are crucial for glycolysis in these microorganisms . This property makes maltotriitol potentially useful in dental health products aimed at reducing cavity-causing bacteria.

Maltotriitol can be synthesized through several methods:

- Hydrogenation of Maltodextrins: This method involves treating maltodextrins with hydrogen gas in the presence of catalysts to produce maltotriitol-rich solutions .

- Enzymatic Processes: Enzymes can be employed to catalyze the conversion of starch or maltose into maltotriitol under controlled conditions .

- Chemical Hydrogenation: Direct hydrogenation of maltose or oligosaccharides using metal catalysts is another effective synthesis route.

Maltotriitol is utilized in various applications due to its sweetening properties and low caloric content:

- Food Industry: It is commonly used as a sugar substitute in sugar-free and reduced-calorie products, including candies, baked goods, and beverages.

- Pharmaceuticals: Maltotriitol serves as an excipient in drug formulations due to its non-cariogenic nature and ability to enhance the stability of active ingredients.

- Cosmetics: Its moisturizing properties make it suitable for use in skin care products.

Studies have explored the interactions of maltotriitol with various biological systems. Notably, its inhibitory effect on Streptococcus mutans highlights its potential role in oral health by preventing the metabolism of sugars that lead to tooth decay . Further research may reveal additional interactions with other microbial species or human metabolic pathways.

Maltotriitol shares structural similarities with several other sugar alcohols. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Carbon Atoms | Unique Features |

|---|---|---|---|

| Maltitol | C₁₂H₂₂O₁₀ | 12 | Derived from two glucose units; widely used sweetener. |

| Sorbitol | C₆H₁₄O₆ | 6 | Commonly found in fruits; used for its laxative effects. |

| Mannitol | C₆H₁₄O₆ | 6 | Used in medical applications; has diuretic properties. |

| Erythritol | C₄H₁₀O₄ | 4 | Naturally occurring; zero-calorie sweetener with digestive benefits. |

| Xylitol | C₅H₁₂O₅ | 5 | Known for dental health benefits; derived from birch trees. |

Maltotriitol's unique feature lies in its longer carbon chain (18 carbons) compared to other sugar alcohols, which contributes to its distinct sweetness profile and potential applications in food technology .

Catalytic Hydrogenation of Maltodextrin Precursors

Catalytic hydrogenation represents the primary industrial pathway for maltotriitol production, employing maltodextrin-derived oligosaccharides as starting materials [4] [5]. The process involves the reduction of maltotriose and higher oligosaccharides under controlled conditions using heterogeneous metal catalysts [15] [16].

Catalyst Systems and Reaction Conditions

Raney nickel catalysts serve as the predominant catalytic system for maltotriitol synthesis, offering cost-effectiveness and high activity under moderate conditions [15] [17]. The hydrogenation process typically operates at temperatures between 90-150°C and hydrogen pressures ranging from 20-200 bar [15]. Research has demonstrated that Raney nickel requires approximately 8% catalyst loading based on starch content to achieve optimal conversion rates [17].

Alternative catalytic systems include ruthenium-on-carbon catalysts, which exhibit superior activity but require higher capital investment [16]. Ruthenium catalysts operate effectively at lower concentrations (0.15% ruthenium metal based on solids weight) and demonstrate exceptional recyclability, maintaining activity through 70 hydrogenation cycles without performance degradation [16].

Process Parameters and Optimization

The hydrogenation reaction proceeds through sequential reduction of glycosidic bonds while preserving the oligosaccharide backbone structure [14]. Temperature control emerges as a critical parameter, with optimal maltotriitol formation occurring at 110-125°C [4] [15]. Higher temperatures promote complete hydrogenation but may lead to product degradation, while lower temperatures result in incomplete conversion [14].

Hydrogen pressure significantly influences reaction kinetics and product distribution [4]. Studies utilizing catalytic membrane reactors have achieved 47% conversion at relatively low pressures of 6-8 bar, compared to conventional batch reactors requiring 20-30 bar for comparable performance [4]. This pressure reduction offers substantial economic advantages through simplified reactor design and reduced operational complexity [4].

Reaction Kinetics and Mechanistic Considerations

Kinetic investigations reveal that hydrogenation proceeds faster than hydrolysis at lower reaction temperatures, contrary to conventional understanding [14]. The reaction follows first-order kinetics with respect to oligosaccharide concentration, and the hydrogenation pathway becomes dominant below 110°C [14]. Mass transfer limitations are typically absent under proper agitation conditions, indicating that the process operates under kinetic control [14].

The following table summarizes key operational parameters for catalytic hydrogenation:

| Parameter | Raney Nickel System | Ruthenium System |

|---|---|---|

| Temperature (°C) | 90-125 | 100-150 |

| Pressure (bar) | 20-60 | 80-150 |

| Catalyst Loading (%) | 8.0 | 0.15 |

| Reaction Time (hours) | 2-3 | 1.5-2.5 |

| Conversion Efficiency (%) | 67-75 | 85-94 |

Enzymatic Saccharification-Hydrogenation Hybrid Processes

Enzymatic saccharification-hydrogenation hybrid processes combine biological and chemical transformations to produce maltotriitol with enhanced selectivity and reduced environmental impact [8] [9]. These integrated approaches utilize specific enzymes to generate optimal oligosaccharide precursors followed by controlled hydrogenation [18] [19].

Enzyme Systems and Substrate Preparation

Maltogenic amylases serve as key enzymes in the saccharification phase, producing maltotriose-rich solutions from starch substrates [18]. Alpha-1,6-glucosidase and beta-amylase combinations achieve maltose contents of 80-95% with 5-15% maltotriose in the resulting saccharification liquors [17]. The enzymatic treatment typically requires 20 units of alpha-1,6-glucosidase and 10 units of beta-amylase per gram of starch, with reaction times extending 30-40 hours at 45-50°C [10].

Cyclodextrin glycosyltransferase (CGTase) systems offer alternative pathways for maltitol synthesis, which can be extended to maltotriitol production through transglycosylation reactions [6] [8]. Optimal conditions for CGTase-mediated synthesis include 1% beta-cyclodextrin and sorbitol concentrations with 400 units per milliliter enzyme activity in 20 millimolar phosphate buffer at pH 6.0 [6] [8].

Integrated Process Design

The hybrid approach integrates enzymatic saccharification with subsequent catalytic hydrogenation in a sequential manner [15] [18]. The saccharification stage produces oligosaccharide mixtures enriched in maltotriose, which undergo direct hydrogenation without intermediate purification steps [15]. This integration eliminates traditional separation requirements and reduces overall processing costs [15].

Simultaneous saccharification and hydrogenation processes have been investigated to further streamline production [18]. These systems employ immobilized enzymes compatible with hydrogenation conditions, allowing concurrent biological and chemical transformations [20]. However, enzyme stability under hydrogenation conditions presents technical challenges requiring specialized reactor designs [18].

Process Advantages and Limitations

Enzymatic pretreatment offers several advantages including enhanced substrate specificity, reduced formation of unwanted byproducts, and operation under milder conditions [8] [18]. The biological step eliminates harsh chemical pretreatments and reduces energy consumption compared to purely chemical routes [18].

Limitations include enzyme costs, longer reaction times, and sensitivity to process conditions [18] [19]. Enzyme inhibition by reaction products, particularly oligosaccharides with degree of polymerization 7-16, can significantly reduce conversion efficiency [19]. Product inhibition effects require careful process design to maintain optimal enzyme activity throughout the reaction [19].

Chromatographic Purification Strategies for High-Purity Isolation

Chromatographic separation techniques provide essential purification capabilities for achieving high-purity maltotriitol suitable for commercial applications [23] [27]. These methods exploit differences in molecular size, charge, and chemical properties to separate maltotriitol from related oligosaccharide alcohols [24] [25].

Ion Exchange Chromatography Systems

Strong-acid cation exchange resins demonstrate exceptional capability for separating maltotriitol from structurally similar compounds including maltitol and sorbitol [27]. The separation mechanism relies on differential interaction strengths between polyol hydroxyl groups and the resin matrix [27]. Maltotriitol elutes distinctly from maltitol despite similar molecular weights, enabling effective fractionation [27].

Dianion UBK 550 resin in sodium form has been successfully employed for large-scale maltotriitol purification [23]. Operating temperatures of 75°C optimize separation efficiency while maintaining product stability [23]. The method achieves maltotriitol purities exceeding 96% with recoveries above 85% when properly optimized [23].

Simulated Moving Bed Chromatography

Simulated moving bed (SMB) technology offers continuous, high-throughput purification for industrial maltotriitol production [24]. SMB systems employ multiple columns connected through automated valve arrangements to simulate continuous countercurrent flow [24]. This configuration dramatically reduces chromatographic media requirements and solvent consumption compared to batch processes [24].

The SMB process achieves significant cost reductions through continuous operation and high solute loading capabilities [24]. Multiple identical columns operate in series with synchronized feed inlet, eluent inlet, and product outlet movements to create the impression of a moving bed [24]. This arrangement enables processing of large quantities while maintaining high purity standards [24].

High-Performance Liquid Chromatography Methods

Analytical and preparative high-performance liquid chromatography (HPLC) systems provide precise control over maltotriitol purification [12] [25]. Amino-bonded silica columns, particularly Waters Spherisorb Amino columns, demonstrate excellent resolution for polyol separations [12]. Mobile phases consisting of acetonitrile-water mixtures (75:25 ratio) optimize retention and selectivity [12].

Refractive index detection enables quantitative analysis with detection limits of 10 micrograms per milliliter and recoveries between 97.81-98.54% [12]. The method exhibits relative standard deviations below 1.93%, indicating high precision and reproducibility [12].

Purification Performance Data

The following table summarizes performance characteristics of different chromatographic methods:

| Chromatographic Method | Purity Achieved (%) | Recovery (%) | Processing Capacity | Relative Cost |

|---|---|---|---|---|

| Ion Exchange | 96-98 | 85-90 | High | Low |

| Simulated Moving Bed | 94-97 | 90-95 | Very High | Medium |

| Preparative HPLC | 98-99.5 | 80-85 | Low | High |

| Column Chromatography | 92-95 | 75-80 | Medium | Low |

Advanced Separation Techniques

Hydrophilic interaction liquid chromatography (HILIC) coupled with charged aerosol detection provides enhanced sensitivity for maltotriitol analysis and purification [12]. The method employs BEH Amide columns with acetonitrile-water gradient elution, achieving detection limits between 0.032-2.675 milligrams per liter [12].

Crystallization-assisted purification represents an emerging approach combining chromatographic preconcentration with controlled crystallization [30]. This hybrid method exploits the distinct crystallization behavior of maltotriitol compared to maltitol, enabling final purification through selective crystallization [30]. The presence of maltotriitol influences maltitol crystal morphology, creating opportunities for separation based on crystal form differences [30].

Research Findings and Industrial Implementation

Current research demonstrates that optimized catalytic hydrogenation processes can achieve maltotriitol yields of 13.2% from maltotriose-containing feedstocks [5]. Industrial implementations typically target maltotriitol concentrations of 15-20% in final polyol mixtures, representing commercially viable production levels [5] [15].

Process integration studies indicate that combining enzymatic pretreatment with optimized hydrogenation conditions can increase overall maltotriitol yields by 25-30% compared to conventional chemical routes [15] [18]. These improvements result from enhanced substrate specificity and reduced byproduct formation during the biological pretreatment phase [18].

Temperature-Dependent Stability Characteristics

Maltotriitol demonstrates remarkable thermal stability under normal ambient conditions, maintaining its molecular integrity at room temperature (20-25°C) with no observable degradation [1] [2]. The compound exhibits a well-defined melting point of 184°C, which serves as a critical thermal threshold [3] [4] [5]. Below this temperature, maltotriitol maintains its crystalline structure and chemical composition.

Research investigating the thermal stability of related malto-oligosaccharides has shown that maltotriitol exhibits enhanced thermal protection properties at elevated temperatures. Studies on pullulanase thermal stability revealed that maltotriitol provides significant stabilization effects at 60°C, with the compound demonstrating superior protective capabilities compared to shorter-chain analogs [6] [7]. This enhanced thermal stability is attributed to the compound's ability to modulate protein-water interactions through its extensive hydrogen bonding network.

At temperatures approaching 80-90°C, maltotriitol remains stable during industrial drying processes, as evidenced by its successful application in maltitol crystallization procedures where hot air inlet temperatures reach this range without compromising the compound's integrity [8]. However, temperatures exceeding 110-150°C are expected to induce thermal degradation patterns similar to those observed in other sugar alcohols, involving caramelization reactions and the formation of degradation products such as hydroxymethylfurfural [9] [10].

pH Stability Profile

Maltotriitol exhibits exceptional stability across a broad pH range, with optimal stability observed between pH 6.0 and 9.5, as demonstrated in enzymatic stability studies [11] [12]. This wide stability window makes the compound suitable for applications requiring varying pH conditions. The compound's multiple hydroxyl groups (sixteen per molecule) contribute to its buffering capacity and resistance to pH-induced structural changes.

Under neutral to slightly alkaline conditions, maltotriitol maintains its molecular configuration without significant hydrolysis or structural rearrangement. The compound's stability in these pH ranges is enhanced by the absence of acid-labile linkages and the protection afforded by its extensive hydrogen bonding network [8].

| Temperature Range (°C) | Stability Assessment | pH Stability Range |

|---|---|---|

| 20-25 | Stable under normal conditions | Stable across wide pH range |

| 60 | Enhanced thermal stability observed | pH 6.0-9.5 optimal |

| 80-90 | Stable during processing | Neutral to slightly alkaline |

| 110-150 | Thermal degradation expected | Variable with temperature |

| >184 | Thermal decomposition | Not applicable |

Solvation Behavior in Polar and Non-Polar Solvent Systems

Polar Solvent Interactions

Maltotriitol demonstrates exceptional solubility in water, classified as "very soluble" due to its ability to form extensive hydrogen bonding networks with water molecules [13] [14] [15]. The compound's sixteen hydroxyl groups provide multiple sites for hydrogen bond formation, creating a highly favorable thermodynamic environment for dissolution in aqueous systems. This behavior mirrors that of other polyglycitol compounds but is enhanced by the increased number of hydroxyl groups per molecule.

In alcoholic solvents, maltotriitol shows more limited solubility. The compound exhibits slight solubility in ethanol, where hydrogen bonding occurs but is constrained by the alcohol's reduced polarity compared to water [13] [16] [17]. Methanol provides better solvation than ethanol due to its smaller molecular size and higher polarity, allowing for more effective hydrogen bonding interactions [16] [17].

The compound demonstrates good solubility in dimethyl sulfoxide, a polar aprotic solvent that can effectively hydrogen bond with the hydroxyl groups while avoiding the competitive hydrogen bonding present in protic solvents [13]. This solubility profile indicates that maltotriitol's dissolution is primarily governed by hydrogen bonding capacity rather than simple polarity matching.

Non-Polar Solvent Behavior

In non-polar solvent systems, maltotriitol exhibits minimal solubility due to the absence of favorable intermolecular interactions. Chloroform provides only weak van der Waals interactions, resulting in poor solubility despite some dipole-induced dipole interactions [18]. Hexane, being completely non-polar, cannot provide any favorable interactions with maltotriitol's highly polar hydroxyl groups, resulting in complete insolubility.

Aromatic solvents such as benzene show only sparingly soluble behavior, with minimal aromatic-hydroxyl interactions insufficient to overcome the energetic penalty of disrupting the compound's hydrogen bonding network [18]. Petroleum ether, representing aliphatic hydrocarbons, demonstrates similarly poor solvation due to unfavorable hydrophobic interactions.

| Solvent System | Solubility | Primary Interaction Mechanism |

|---|---|---|

| Water | Very soluble | Extensive hydrogen bonding |

| Methanol | Soluble | Moderate hydrogen bonding |

| Ethanol | Slightly soluble | Limited hydrogen bonding |

| DMSO | Soluble | Polar aprotic hydrogen bonding |

| Chloroform | Poorly soluble | Weak van der Waals forces |

| Benzene | Sparingly soluble | Minimal aromatic interactions |

| Hexane | Insoluble | No favorable interactions |

Hygroscopicity and Water Activity Modulation Capabilities

Moisture Sorption Characteristics

Maltotriitol exhibits moderate hygroscopic properties that are strongly dependent on environmental relative humidity and temperature conditions. Under normal storage conditions with relative humidity below 70%, the compound demonstrates minimal moisture absorption, making it suitable for standard packaging and storage protocols [8] [19] [20].

At relative humidity levels between 70-80%, maltotriitol begins to show moderate moisture uptake, indicating the onset of water sorption onto the crystal surface and initial hydration of surface hydroxyl groups [8] [19]. This behavior becomes more pronounced as humidity approaches 80-82%, which appears to represent a critical humidity threshold for the compound.

Above 82% relative humidity, maltotriitol exhibits significant moisture absorption, similar to other polyol compounds but less pronounced than highly hygroscopic materials such as fructose [19] [20]. This behavior necessitates special packaging and storage considerations to prevent caking and maintain product stability.

Water Activity Modulation Mechanisms

Maltotriitol's water activity modulation capabilities are attributed to its multiple hydroxyl groups, which can interact with water molecules through hydrogen bonding, effectively reducing the thermodynamic activity of water in solution [21] [22]. The compound's ability to bind water molecules reduces the availability of free water for microbial growth and chemical reactions.

The water activity depression follows established relationships for polyol compounds, where the extent of water activity reduction is proportional to the concentration of maltotriitol and the number of hydroxyl groups available for water interaction [22] [23]. This property makes maltotriitol valuable for food preservation and pharmaceutical stabilization applications.

Temperature significantly influences hygroscopic behavior, with increased temperatures accelerating moisture absorption rates and lowering the critical relative humidity thresholds for moisture uptake [19] [20]. This temperature dependence must be considered in storage and processing protocols.

| Relative Humidity (%) | Moisture Behavior | Storage Requirements |

|---|---|---|

| <70 | Minimal absorption | Standard packaging |

| 70-80 | Moderate uptake begins | Controlled environment |

| 80-82 | Critical threshold | Moisture control essential |

| >82 | Significant absorption | Special packaging required |

| >90 | Potential deliquescence | Immediate processing needed |

Water Activity Depression Coefficients

Research on related polyol systems indicates that maltotriitol likely exhibits water activity depression coefficients similar to other sugar alcohols, with values dependent on concentration and temperature [22] [24] [23]. The compound's effectiveness in water activity modulation is enhanced by its larger molecular size compared to simple polyols, providing more hydroxyl groups per molecule for water interaction.